(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and an isoxazole ring These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC) under mild conditions.
Synthesis of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diaminobutane.
Construction of the Isoxazole Ring: The isoxazole ring can be formed via the cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling Reactions: The final step involves coupling the triazole, pyrrolidine, and isoxazole moieties. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Hydroxylated derivatives of the isoxazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted methanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups. It can also serve as a scaffold for the design of enzyme inhibitors or activators.
Medicine
In medicine, the compound shows potential as a therapeutic agent. The triazole ring is known for its antifungal and antibacterial properties, while the isoxazole ring has been associated with anti-inflammatory and analgesic activities. The combination of these rings in a single molecule could lead to the development of multi-target drugs for treating complex diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the isoxazole ring can modulate receptor activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. Together, these interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: Unique due to the combination of triazole, pyrrolidine, and isoxazole rings.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Similar structure but with a phenyl group instead of a methyl group on the isoxazole ring.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-chlorisoxazol-3-yl)methanone: Contains a chlorine atom on the isoxazole ring, which can alter its chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-6-10(13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMIRSVPZOCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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